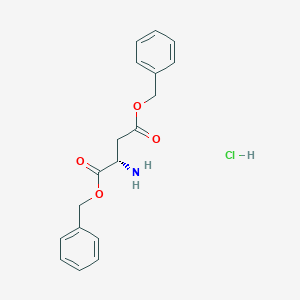

H-Asp(obzl)-obzl hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Aspartic acid (benzyl ester)-benzyl ester hydrochloride is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is often used in peptide synthesis and as a protecting group for the carboxyl group in organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Aspartic acid (benzyl ester)-benzyl ester hydrochloride typically involves the esterification of aspartic acid with benzyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of H-Aspartic acid (benzyl ester)-benzyl ester hydrochloride involves large-scale esterification reactors where aspartic acid and benzyl alcohol are combined with hydrochloric acid. The reaction mixture is heated and stirred continuously to achieve high yields.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The benzyl ester groups can undergo oxidation to form carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Aspartic acid and benzyl alcohol.

Reduction: Aspartic acid and benzyl alcohol.

Substitution: Aspartic acid derivatives with substituted functional groups.

Aplicaciones Científicas De Investigación

H-Aspartic acid (benzyl ester)-benzyl ester hydrochloride is widely used in:

Chemistry: As a protecting group in peptide synthesis.

Biology: In the study of protein structure and function.

Medicine: As a precursor in the synthesis of pharmaceuticals.

Industry: In the production of specialty chemicals and materials.

Mecanismo De Acción

The compound acts by protecting the carboxyl groups of aspartic acid during peptide synthesis, preventing unwanted side reactions. The benzyl ester groups are later removed under specific conditions to yield the desired peptide.

Comparación Con Compuestos Similares

Similar Compounds

- H-Aspartic acid (methyl ester)-methyl ester hydrochloride

- H-Aspartic acid (ethyl ester)-ethyl ester hydrochloride

Uniqueness

H-Aspartic acid (benzyl ester)-benzyl ester hydrochloride is unique due to its benzyl ester groups, which provide greater stability and ease of removal compared to methyl or ethyl esters.

Actividad Biológica

H-Asp(obzl)-obzl HCl, also known as H-D-Asp(OBzl)-OBzl.HCl, is a derivative of aspartic acid that plays a significant role in peptide synthesis and has various biological activities. This article explores its biological activity, synthesis methods, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two benzyl ester groups protecting the carboxyl functionalities of aspartic acid. This structural modification enhances its stability and reactivity during peptide synthesis. The compound's chemical formula is C16H20ClN3O4, and it is categorized as a hydrochloride salt.

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. D-aspartic acid, the core component, is a non-proteinogenic amino acid that can be incorporated into peptides for research purposes. The following biological activities have been noted:

- Peptide Synthesis : this compound serves as a valuable building block for synthesizing peptides containing D-aspartic acid. This incorporation allows researchers to study the effects of D-aspartic acid on peptide structure and function.

- Enzyme Interactions : Studies indicate that derivatives of this compound can inhibit certain enzymes, providing insights into their mechanisms of action and potential therapeutic applications .

- Binding Affinities : Research has focused on the interaction studies of this compound with various biological targets, helping elucidate its potential therapeutic effects.

Synthesis Methods

The synthesis of this compound typically involves protecting the carboxyl groups of aspartic acid using benzyl alcohol in the presence of dehydrating agents such as thionyl chloride. This reaction is conducted under anhydrous conditions to prevent hydrolysis. The following table summarizes the key steps in the synthesis process:

| Step | Description |

|---|---|

| 1 | Protection of carboxylic acid groups using benzyl alcohol |

| 2 | Reaction with thionyl chloride to form benzyl esters |

| 3 | Purification using chromatography techniques |

| 4 | Characterization using NMR and mass spectrometry |

Applications

This compound has several applications across various fields:

- Pharmaceutical Research : Its ability to form stable peptides makes it valuable in drug development, particularly for designing peptide-based therapeutics.

- Biochemical Studies : Researchers utilize this compound to investigate protein-protein interactions and enzyme mechanisms, contributing to our understanding of biochemical pathways .

- Synthesis of Bioactive Compounds : It serves as a precursor for synthesizing diverse biologically active compounds, including cyclic peptides and enzyme inhibitors .

Case Studies and Research Findings

- Peptide Interaction Studies : A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinities to specific receptors compared to their non-modified counterparts. This finding underscores the importance of structural modifications in enhancing biological activity.

- Therapeutic Applications : Research published in the Journal of Biological Chemistry highlighted the use of this compound derivatives in developing inhibitors for vitamin K-dependent carboxylase, showcasing its potential in therapeutic interventions .

- Enzyme Mechanism Insights : A recent investigation revealed that derivatives of this compound could effectively inhibit certain enzymes involved in metabolic pathways, providing insights into their mechanisms and potential for drug design.

Propiedades

IUPAC Name |

dibenzyl 2-aminobutanedioate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4.ClH/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;/h1-10,16H,11-13,19H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBZEWOOBCRRAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6327-59-9 |

Source

|

| Record name | NSC50875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.